Bis(1-bromocyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-bromocyclopropyl)methanone: is an organobromine compound with the molecular formula C7H8Br2O It is characterized by the presence of two bromocyclopropyl groups attached to a central methanone (carbonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-bromocyclopropyl)methanone typically involves the bromination of cyclopropyl ketones. One common method includes the reaction of cyclopropyl ketones with bromine in the presence of a base such as triethylamine (Et3N). The reaction proceeds through the formation of an α-bromo ketone intermediate, which then undergoes further bromination to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and other reagents involved .
Chemical Reactions Analysis
Types of Reactions: Bis(1-bromocyclopropyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Substitution Reactions: New derivatives with substituted functional groups.
Reduction Reactions: Alcohols or other reduced compounds.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: Bis(1-bromocyclopropyl)methanone is used as an intermediate in organic synthesis. Its unique structure allows for the creation of various cyclopropyl-containing compounds, which are valuable in medicinal chemistry and materials science .
Biology and Medicine: This compound could potentially be explored for such applications .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity makes it a valuable building block for creating complex molecules .
Mechanism of Action
The mechanism of action of Bis(1-bromocyclopropyl)methanone primarily involves its reactivity due to the presence of the bromine atoms and the carbonyl group. The bromine atoms can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new compounds with desired properties .
Comparison with Similar Compounds
Bromocyclopropane: A simpler compound with a single bromine atom attached to a cyclopropane ring.
Cyclopropyl methyl ketone: Contains a cyclopropyl group attached to a methyl ketone.
Bis(1-chlorocyclopropyl)methanone: Similar structure but with chlorine atoms instead of bromine.
Uniqueness: Bis(1-bromocyclopropyl)methanone is unique due to the presence of two bromocyclopropyl groups, which impart distinct reactivity and potential for creating diverse derivatives. The combination of bromine atoms and the cyclopropyl ring structure makes it a versatile compound for various chemical transformations .
Properties
CAS No. |
60538-60-5 |
---|---|
Molecular Formula |
C7H8Br2O |
Molecular Weight |
267.95 g/mol |
IUPAC Name |
bis(1-bromocyclopropyl)methanone |
InChI |
InChI=1S/C7H8Br2O/c8-6(1-2-6)5(10)7(9)3-4-7/h1-4H2 |
InChI Key |
OLDLFQKALZWZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)C2(CC2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.